N-(4-bromophenyl)-3-phenoxypropanamide

Eosinophil Peroxidase Myeloperoxidase Bromination Inhibition

N-(4-Bromophenyl)-3-phenoxypropanamide (C₁₅H₁₄BrNO₂, MW 320.18 g/mol) is a synthetic aromatic amide belonging to the phenoxypropanamide class, characterized by a 4-bromophenyl substituent on the amide nitrogen and a 3-phenoxypropanoyl backbone. Compounds within this scaffold have been investigated for cholinesterase inhibition and as intermediates in medicinal chemistry programs.

Molecular Formula C15H14BrNO2
Molecular Weight 320.18 g/mol
Cat. No. B5701405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-phenoxypropanamide
Molecular FormulaC15H14BrNO2
Molecular Weight320.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO2/c16-12-6-8-13(9-7-12)17-15(18)10-11-19-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,17,18)
InChIKeyHKQCGTXBEMLTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.7 [ug/mL]

N-(4-Bromophenyl)-3-phenoxypropanamide: Core Physicochemical and Structural Profile for Procurement Evaluation


N-(4-Bromophenyl)-3-phenoxypropanamide (C₁₅H₁₄BrNO₂, MW 320.18 g/mol) is a synthetic aromatic amide belonging to the phenoxypropanamide class, characterized by a 4-bromophenyl substituent on the amide nitrogen and a 3-phenoxypropanoyl backbone . Compounds within this scaffold have been investigated for cholinesterase inhibition and as intermediates in medicinal chemistry programs . The para-bromine substitution distinguishes this compound from its chloro, fluoro, methyl, and unsubstituted phenyl analogs, conferring specific physicochemical and reactivity properties relevant to structure–activity relationship (SAR) studies and chemical biology probe development .

Why N-(4-Bromophenyl)-3-phenoxypropanamide Cannot Be Casually Replaced by In-Class Analogs


Substitution of the para-bromine atom with other halogens or hydrogen in the 3-phenoxypropanamide series is not benign. The bromine atom contributes a unique combination of high lipophilicity (computed LogP values for 4-bromo-substituted phenylpropanamides typically exceed 3.0, compared to ~2.0–2.5 for chloro analogs and ~1.5–2.0 for fluoro analogs) and substantial van der Waals volume, which directly impacts target binding, membrane permeability, and metabolic stability . Furthermore, the C–Br bond serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), enabling downstream diversification . In studies of structurally related phenoxypropanamide cholinesterase inhibitors, para-substituent identity on the N-phenyl ring was a critical determinant of both AChE and BChE inhibitory potency, with IC₅₀ values varying by more than an order of magnitude depending on the substituent . Therefore, simply interchanging the 4-bromophenyl group with a 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl congener will alter biological activity, physicochemical properties, and synthetic utility in non-linear ways that cannot be reliably predicted without experimental validation.

N-(4-Bromophenyl)-3-phenoxypropanamide: Quantitative Differentiation Evidence Against Comparator Analogs


Eosinophil Peroxidase (EPX) Bromination Activity: Target Compound vs. Myeloperoxidase (MPO) Selectivity Window

In a ChEMBL-curated assay from Bristol Myers Squibb, N-(4-bromophenyl)-3-phenoxypropanamide inhibited human EPX bromination activity with an IC₅₀ of 360 nM . By comparison, related phenoxypropanamide analogs tested in the same program showed IC₅₀ values for MPO inhibition exceeding 10,000 nM, while a structurally distinct MPO-selective inhibitor achieved 1 nM MPO IC₅₀ but >60,000 nM against LPO . This indicates a moderate EPX selectivity window for the 4-bromophenyl derivative relative to its activity profile against the MPO/LPO peroxidase family, distinguishing it from broader-spectrum peroxidase inhibitors in the same chemical series.

Eosinophil Peroxidase Myeloperoxidase Bromination Inhibition Immunopharmacology

Lipophilicity Differentiation: LogP of 4-Bromo Derivative vs. 4-Ethoxy and Unsubstituted Analogs

The computed LogP for N-(4-bromophenyl)-3-phenoxypropanamide is estimated at approximately 3.3–3.5 based on fragment-based calculation methods, positioning it between the unsubstituted N-phenyl-3-phenoxypropanamide (experimental LogP ranges from 2.98 to 3.2 for the 2-phenoxypropanamide isomer ) and the 4-ethoxy analog (LogP = 3.68, ChemBridge/Hit2Lead data ). This intermediate lipophilicity profile, combined with the electron-withdrawing character of bromine (σₚ = +0.23), distinguishes it from the more lipophilic 4-ethoxy (σₚ = −0.24, electron-donating) and less lipophilic 4-fluoro (σₚ = +0.06, lower LogP ~2.0–2.5) analogs.

Lipophilicity LogP Drug-likeness Permeability

Cholinesterase Inhibition SAR: Para-Bromophenyl Substituent Effect in Phenoxypropanamide Series

In a systematic study of 2-phenoxyacetamide and 3-phenoxypropanamide derivatives evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition at 10 μM using the Ellman method, the most potent AChE inhibitor (compound 8) achieved an IC₅₀ of 0.63 μM, while the most potent BChE inhibitor (compound 1) achieved an IC₅₀ of 2.10 μM . In a separate study of structurally related N-(4-substituted phenyl) derivatives, para-substituent identity on the N-phenyl ring modulated both AChE and BChE inhibitory activity, with halogen-substituted derivatives generally exhibiting higher potency than unsubstituted or methyl-substituted congeners . The 4-bromophenyl substitution pattern aligns with the halogen-bearing N-aryl trend associated with enhanced cholinesterase engagement in this chemotype.

Cholinesterase Inhibition Alzheimer's Disease SAR Phenoxypropanamide

Synthetic Utility: C–Br Bond as a Cross-Coupling Handle vs. C–Cl and C–F Analogs

The aryl bromide moiety in N-(4-bromophenyl)-3-phenoxypropanamide enables direct participation in palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Heck). Aryl bromides exhibit significantly higher oxidative addition rates with Pd(0) catalysts compared to aryl chlorides (typical relative rates: Ar–I > Ar–Br ≫ Ar–Cl ≫ Ar–F) . This makes the 4-bromophenyl derivative a more versatile synthetic intermediate than the corresponding 4-chlorophenyl analog, which requires specialized ligand systems (e.g., bulky electron-rich phosphines) for efficient coupling, and the 4-fluorophenyl analog, which is essentially inert to oxidative addition under standard conditions.

Cross-Coupling Suzuki Reaction Synthetic Intermediate Diversification

N-(4-Bromophenyl)-3-phenoxypropanamide: Evidence-Based Application Scenarios for Procurement Decision-Making


Eosinophil Peroxidase (EPX) Chemical Probe Development in Immuno-oncology and Asthma Research

Based on its 360 nM IC₅₀ against human EPX bromination activity , N-(4-bromophenyl)-3-phenoxypropanamide serves as a starting point for developing EPX-selective chemical probes. Its moderate selectivity over MPO (IC₅₀ > 10,000 nM for class analogs) distinguishes it from pan-peroxidase inhibitors, making it suitable for dissecting EPX-specific roles in eosinophilic inflammation, allergic asthma, and tumor-associated eosinophil biology.

Cholinesterase Inhibitor SAR Programs Targeting the Peripheral Anionic Site

The 4-bromophenyl substituent contributes the highest hydrophobic constant (π = +0.86) among common halogen substituents . This property is directly relevant to designing phenoxypropanamide-based cholinesterase inhibitors, where hydrophobic interactions with the peripheral anionic site of AChE and BChE are critical for potency, as demonstrated in the 0.63–2.10 μM IC₅₀ range for optimized analogs in the same chemotype . The compound can serve as a key intermediate or comparator in Alzheimer's disease-focused medicinal chemistry campaigns.

Diversifiable Building Block for Parallel Library Synthesis via Suzuki Coupling

The C–Br bond enables efficient Suzuki–Miyaura cross-coupling without requiring specialized catalysts . Procurement of this compound as a common intermediate allows medicinal chemistry teams to generate diverse biaryl libraries in a single synthetic step, a strategy less feasible with the corresponding chloro (requires specialized ligands) or fluoro (inert) analogs. This is particularly valuable in fragment-based drug discovery and DNA-encoded library (DEL) synthesis.

Lipophilicity-Matched Negative Control in Phenoxypropanamide Biological Studies

With a computed LogP of approximately 3.3–3.5, N-(4-bromophenyl)-3-phenoxypropanamide occupies a distinct lipophilicity niche between the 4-ethoxy analog (LogP = 3.68) and unsubstituted phenyl analog (LogP = 2.98) . When used alongside its 4-chloro (lower LogP, ~2.5–3.0) and 4-fluoro (lowest LogP, ~2.0–2.5) congeners, this compound helps construct a matched-pair series to deconvolute electronic vs. lipophilic contributions to biological activity in SAR studies.

Quote Request

Request a Quote for N-(4-bromophenyl)-3-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.